Methyl 1,5-naphthyridine-3-carboxylate
Overview
Description
“Methyl 1,5-naphthyridine-3-carboxylate” is a chemical compound with the empirical formula C10H8N2O2 . It is a derivative of 1,5-naphthyridine, a heterocycle that has significant importance in the field of medicinal chemistry due to its wide variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including “Methyl 1,5-naphthyridine-3-carboxylate”, has been a subject of study for many years. The strategies related to their synthesis involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of “Methyl 1,5-naphthyridine-3-carboxylate” can be represented by the SMILES stringCOC(=O)c1cnc2cccnc2c1
. The InChI representation is 1S/C10H8N2O2/c1-14-10(13)7-5-9-8(12-6-7)3-2-4-11-9/h2-6H,1H3
. Chemical Reactions Analysis
1,5-naphthyridine derivatives, including “Methyl 1,5-naphthyridine-3-carboxylate”, exhibit reactivity with electrophilic or nucleophilic reagents. They can undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .Physical And Chemical Properties Analysis
“Methyl 1,5-naphthyridine-3-carboxylate” has a molecular weight of 188.18 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are 188.058577502 g/mol . The topological polar surface area is 52.1 Ų .Scientific Research Applications
Antibacterial Properties
Methyl 1,5-naphthyridine-3-carboxylate derivatives have been explored for their antibacterial properties. For instance, certain substituted 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids exhibited potent in vitro and in vivo antibacterial activities (Bouzard et al., 1992). Moreover, esters of 2-Methyl-1,8-naphthyridine-3-carbamic acid demonstrated antimicrobial activity (Ramesh & Sreenivasulu, 2004).
Synthesis Methods
Efficient synthesis methods for methyl 1,5-naphthyridine-3-carboxylate derivatives have been developed, such as the scaleable synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde (Li et al., 2010). Other studies focused on the synthesis of various substituted naphthyridines, which are critical for their pharmacological applications (Kumar & Khan, 2017).
Neuroprotective and Enzyme Inhibitory Activities
Some 1,8-Naphthyridine derivatives, related to methyl 1,5-naphthyridine-3-carboxylate, have shown significant inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, important in neurodegenerative diseases. They also displayed neuroprotective profiles in cell models (de los Ríos et al., 2010).
Other Biological Activities
Various studies on naphthyridines, including methyl 1,5-naphthyridine-3-carboxylate derivatives, have explored their broad spectrum of biological activities. For example, some derivatives demonstrated potential as 5-HT3 receptor antagonists with anxiolytic-like activity in rodent models (Mahesh et al., 2013).
Future Directions
properties
IUPAC Name |
methyl 1,5-naphthyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-5-9-8(12-6-7)3-2-4-11-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTLJZNVHGAEDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,5-naphthyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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